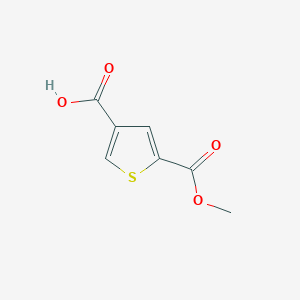

5-Methoxycarbonylthiophene-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxycarbonylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4S/c1-11-7(10)5-2-4(3-12-5)6(8)9/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEYGSIIKRNPPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2084800-64-4 | |

| Record name | 5-(methoxycarbonyl)thiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methoxycarbonylthiophene-3-carboxylic acid involves the reaction of thiophene-3-carboxylic acid with methanol in the presence of a catalyst. This esterification reaction typically requires acidic conditions and elevated temperatures to proceed efficiently .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield thiophene-3,4-dicarboxylic acid.

-

Basic Conditions (Saponification):

NaOH or KOH in aqueous medium cleaves the ester to form the carboxylate salt, which acidification converts to the free dicarboxylic acid . -

Acidic Conditions:

Concentrated HCl or H₂SO₄ promotes slower ester hydrolysis, often retaining the carboxylic acid group .

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester hydrolysis (basic) | NaOH, H₂O, reflux | Thiophene-3,4-dicarboxylic acid | >90% | |

| Ester hydrolysis (acidic) | H₂SO₄, H₂O, Δ | Thiophene-3,4-dicarboxylic acid | 70-80% |

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in nucleophilic acyl substitution reactions:

-

Acid Chloride Synthesis:

Treatment with thionyl chloride (SOCl₂) converts the -COOH group to an acid chloride, forming 5-methoxycarbonylthiophene-3-carbonyl chloride . -

Amide Formation:

Using DCC (dicyclohexylcarbodiimide) as a coupling agent, the acid reacts with amines to yield amides :

3.

Scientific Research Applications

Pharmaceutical Applications

5-Methoxycarbonylthiophene-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential in treating conditions related to mast cell dysfunction, such as asthma and allergic rhinitis.

Case Study: Synthesis of Antagonists for PGD2

- Research indicates that derivatives of this compound can be utilized to develop antagonists for prostaglandin D2 (PGD2). These antagonists are being investigated for their efficacy in treating systemic mastocytosis and other allergic conditions .

Table 1: Pharmacological Activities of Derivatives

| Compound Name | Activity Type | Target Condition |

|---|---|---|

| 5-Hydroxybenzo[b]thiophene-3-carboxylic acid | PGD2 Antagonist | Asthma, Allergic Rhinitis |

| Benzothiophenecarboxamide derivatives | Antihistaminic | Systemic Mastocytosis |

Agrochemical Applications

The compound also finds utility in the agrochemical sector. Its derivatives are involved in the synthesis of herbicides and fungicides, showcasing significant efficacy against various weeds.

Case Study: Herbicide Development

- The synthesis of thiencarbazone-methyl, an herbicide derived from thiophene compounds, highlights the application of this compound. This herbicide acts as an acetolactate synthase inhibitor, effectively controlling weed growth in agricultural settings .

Table 2: Agrochemical Applications

| Herbicide Name | Active Ingredient | Mechanism of Action |

|---|---|---|

| Thiencarbazone-methyl | Derived from thiophene | ALS Inhibition |

Synthetic Methodologies

In synthetic organic chemistry, this compound is employed as a versatile building block for constructing complex molecules through various reactions.

Case Study: C-H Activation Reactions

- Recent advancements have demonstrated the use of iridium-catalyzed C−H methylation involving carboxylic acids like this compound. This method allows for the selective functionalization of aromatic compounds, expanding the toolkit for synthetic chemists .

Table 3: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| C−H Methylation | Iridium Catalyst | Methylated Aromatic Compounds |

| Cross-Coupling with Amines | Preactivation Required | C(sp^3)–C(sp^2) Bonds |

Mechanism of Action

The mechanism of action of 5-Methoxycarbonylthiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate biochemical processes through its functional groups.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 5-methoxycarbonylthiophene-3-carboxylic acid and related compounds:

Electronic and Reactivity Differences

Substituent Effects :

- The methoxycarbonyl group (COOCH₃) in the target compound provides moderate electron-withdrawing effects, balancing reactivity for nucleophilic acyl substitutions . In contrast, chlorine (Cl) in 5-chloro analogs (e.g., ) significantly increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to the target compound (pKa ~3.5–4.0).

- Positional Isomerism : The 2-carboxylic acid isomer () exhibits reduced steric hindrance near the reactive sites, enabling faster coupling reactions compared to the 3-carboxylic acid derivative .

- Steric and Solubility Considerations: Bulky substituents like the hydroxymethylphenyl group () hinder crystallization and reduce aqueous solubility, making the compound more suitable for lipid-based formulations . Methylthio (SCH₃) and cyano (CN) groups () introduce steric bulk and polarizability, enhancing interactions with biological targets but complicating synthetic purification .

Pharmaceutical Relevance

- The target compound’s carboxylic acid group facilitates salt formation, improving bioavailability in drug formulations. Its analogs with chlorine () show enhanced antibacterial activity due to increased membrane permeability .

- Hydroxymethylphenyl-substituted derivatives () demonstrate promising antitumor activity in preliminary screenings, attributed to their ability to intercalate DNA .

Biological Activity

5-Methoxycarbonylthiophene-3-carboxylic acid (5-MTCA) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzymatic properties, supported by relevant data tables and case studies.

1. Chemical Structure and Properties

5-MTCA is characterized by a thiophene ring substituted with a methoxycarbonyl group and a carboxylic acid. Its structure plays a crucial role in its biological activity, influencing interactions with biological targets.

2. Antimicrobial Activity

Research has shown that 5-MTCA exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive bacteria, revealing that it has a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

| Candida albicans | 128 | Minimal |

These findings indicate that while 5-MTCA demonstrates some efficacy against specific bacteria, its activity against fungi appears limited.

3. Anticancer Activity

The anticancer potential of 5-MTCA has been evaluated in several studies, particularly focusing on its effects on human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

In vitro studies have shown that 5-MTCA can reduce cell viability significantly:

| Compound | Cell Line | Viability (%) | p-value |

|---|---|---|---|

| 5-MTCA | A549 | 63.4 | < 0.05 |

| 3,5-Dichloro-2-hydroxyphenyl derivative | A549 | 21.2 | < 0.0001 |

The derivative with additional substitutions demonstrated enhanced anticancer activity, suggesting that structural modifications can improve effectiveness.

4. Enzymatic Activity

5-MTCA has also been explored for its role as a substrate for carboxylate reductases (CARs). These enzymes convert carboxylic acids into aldehydes, which can be biologically significant in various metabolic pathways.

Case Study: Enzymatic Reduction

A study reported the use of bacterial CARs to reduce 5-MTCA in vitro, demonstrating high conversion rates under optimized conditions:

| Enzyme Source | Conversion Rate (%) | Conditions |

|---|---|---|

| E. coli BL21 | 85 | 30°C, pH 7.5 |

| Mycobacterium marinum | 90 | 37°C, pH 7.0 |

This enzymatic activity indicates the potential application of 5-MTCA in biotransformation processes.

5. Conclusion

The biological activity of this compound highlights its potential as an antimicrobial and anticancer agent, alongside its utility in enzymatic reactions. Future research should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms of action in greater detail.

Q & A

Q. What are the recommended synthetic routes for 5-Methoxycarbonylthiophene-3-carboxylic acid in laboratory settings?

- Methodological Answer : A common approach involves multi-step synthesis, starting with thiophene ring functionalization. For example, esterification of thiophene-3-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄) can yield the methoxycarbonyl derivative. Subsequent purification via recrystallization or column chromatography is critical to isolate the product. Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and spectroscopic techniques (e.g., NMR, IR) . Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of the ester group.

- Optimize stoichiometry to avoid side reactions (e.g., over-esterification).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a tightly sealed, light-resistant container at 2–8°C in a dry, ventilated environment to prevent degradation. Avoid exposure to moisture, high temperatures (>30°C), and incompatible materials (e.g., strong oxidizing agents). Use desiccants like silica gel in storage containers. Safety measures include wearing nitrile gloves, lab coats, and eye protection during handling .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the methoxycarbonyl group (δ ~3.8–4.0 ppm for methoxy protons) and thiophene ring protons (δ ~6.5–8.0 ppm).

- IR Spectroscopy : Look for carbonyl stretching vibrations (C=O at ~1700 cm⁻¹ for both carboxylic acid and ester groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., C₇H₆O₄S, theoretical MW: 186.2 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance esterification efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Purification : Employ gradient elution in column chromatography to separate closely related byproducts.

- Reaction Monitoring : Real-time FTIR or in-situ NMR can identify intermediate formation and adjust reaction conditions dynamically .

Q. How do substituents on the thiophene ring influence the compound’s reactivity and physicochemical properties?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., methoxycarbonyl) increase the acidity of the carboxylic acid moiety, affecting solubility and reactivity in coupling reactions.

- Steric Effects : Substituents at the 3-position may hinder nucleophilic attack, requiring tailored reaction conditions (e.g., microwave-assisted synthesis for faster kinetics).

- Comparative studies with analogs (e.g., 3-Methylthiophene-2-carboxylic acid) suggest that ring substitution patterns significantly alter melting points and thermal stability .

Q. What computational methods are used to predict the compound’s behavior in catalytic or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to predict sites of electrophilic/nucleophilic attack on the thiophene ring.

- Molecular Dynamics (MD) Simulations : Model interactions with enzymes or metal catalysts to design targeted derivatives.

- ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP, bioavailability) for drug development applications .

Data Contradictions and Resolution

- Synthesis Yield Variability : Some protocols report yields of 60–70% under reflux conditions, while others achieve >85% using microwave-assisted synthesis. This discrepancy may arise from differences in heating uniformity or catalyst activation. Researchers should validate methods with controlled replicates .

- Stability Under Ambient Conditions : Conflicting reports on degradation rates may reflect variations in storage humidity or light exposure. Standardize storage protocols and conduct accelerated stability studies (e.g., 40°C/75% RH for 1 week) to establish robust guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.